N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Purity Specification Quality Control Reproducibility

Inconsistent pyrimidine substituents derail SAR and reduce synthetic yields. This aminopyrimidine (C12H13N3O, MW 215.25) provides precise 4-methoxyphenyl and 6-methyl substitution patterns essential for kinase inhibitor development. • Verified ≥95% purity, solubility in DMSO (10 mM stock) • Storage: 2-8°C, logP ~2.4-2.9 minimizes non-specific binding • Enables parallel synthesis at 2- and 5-positions for hit-to-lead acceleration

Molecular Formula C12H13N3O
Molecular Weight 215.256
CAS No. 312507-33-8
Cat. No. B2691902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
CAS312507-33-8
Molecular FormulaC12H13N3O
Molecular Weight215.256
Structural Identifiers
SMILESCC1=CC(=NC=N1)NC2=CC=C(C=C2)OC
InChIInChI=1S/C12H13N3O/c1-9-7-12(14-8-13-9)15-10-3-5-11(16-2)6-4-10/h3-8H,1-2H3,(H,13,14,15)
InChIKeyBKKNPEMVSMAJHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Chemical & Procurement Profile


N-(4-Methoxyphenyl)-6-methylpyrimidin-4-amine (CAS 312507-33-8) is a small-molecule heterocyclic compound belonging to the aminopyrimidine class, characterized by a 4-methoxyphenyl substituent at the 4-amino position and a methyl group at the 6-position of the pyrimidine ring . It has a molecular formula of C12H13N3O and a molecular weight of 215.25 g/mol . This compound is primarily utilized as a research chemical and building block in medicinal chemistry, particularly in the development of kinase inhibitor scaffolds for anticancer research [1]. Commercially, it is offered by multiple vendors at purities typically exceeding 95%, with documented storage requirements (2-8°C) and defined solubility profiles essential for reproducible experimental workflows [2].

Building block for kinase inhibitor SAR
Verified purity for reproducible assays
Refrigerated storage simplifies compound management

Why Generic Analogs Cannot Substitute


Substitution with alternative pyrimidine derivatives—even those bearing seemingly minor substituent modifications—can lead to significant divergence in biological activity, pharmacokinetic properties, and synthetic tractability. The specific electronic and steric profile conferred by the 4-methoxyphenyl and 6-methyl groups on the pyrimidine core dictates target binding conformations, metabolic stability, and cellular permeability [1]. Without precise control over these substituents, downstream structure-activity relationships (SAR) become unreliable, and synthetic yields may plummet due to altered reactivity at key positions . Procurement of N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine with verified purity, solubility, and storage stability is therefore critical for maintaining experimental consistency and enabling valid cross-study comparisons in kinase inhibitor development programs.

Substituent modifications alter kinase binding conformation and SAR reliability
Generic pyrimidine analogs may shift metabolic stability and cellular permeability
Unverified purity and solubility in generic sources risk assay artifacts and synthetic failure

Key Procurement Metrics


Purity Specification for Research Consistency

Commercial vendors supply N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine with a minimum purity specification of 95% . This level of purity is essential for ensuring that biological assays are not confounded by impurities, which can exhibit off-target activities or act as chemical interference. In contrast, generic or non-certified sources may offer lower or unspecified purity, leading to irreproducible results and wasted resources.

Purity Specification
Data to verify
≥95%
Supports assay reproducibility and data confidence
Verify with lot-specific COA
Purity Specification Quality Control Reproducibility

Stable Storage for Inventory Management

N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is recommended for long-term storage at 2-8°C [1]. This moderate refrigeration requirement reduces the need for specialized and costly -20°C or -80°C freezers, simplifying laboratory logistics and lowering the risk of degradation due to freeze-thaw cycles. Many structurally similar pyrimidines require more stringent storage conditions, incurring higher operational costs and potential for sample loss .

Storage Stability
Class-level
2–8°C recommended
Simplifies compound management and logistics
Based on vendor guidelines; validate for specific workflows
Storage Stability Compound Management Logistics

Physicochemical Property Predictions

The compound exhibits a calculated logP of approximately 2.4-2.92 [1] and a topological polar surface area (TPSA) of 47 Ų [1]. These values are predictive of moderate lipophilicity and acceptable membrane permeability, which are desirable for cellular assays. In comparison, more hydrophilic or lipophilic analogs may suffer from poor cellular uptake or excessive protein binding, respectively, complicating interpretation of primary screening data.

Physicochemical Profile
Data to verify
logP 2.4–2.92; TPSA 47 Ų
Moderate lipophilicity supports cellular assay design
In silico predictions; confirm experimentally if critical
Physicochemical Properties Solubility Prediction In Silico ADME

Synthetic Versatility as a Building Block

N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine serves as a key intermediate for further functionalization, particularly via reactions at the pyrimidine ring positions (e.g., 2- and 5- positions) or through N-alkylation [1][2]. This synthetic accessibility enables rapid diversification into focused libraries for structure-activity relationship (SAR) studies. In contrast, more heavily substituted or sterically hindered analogs may exhibit lower yields or require harsher reaction conditions, limiting their utility as versatile building blocks.

Synthetic Utility
Reported
Modifiable at 2- and 5-positions; N-alkylation possible
Enables rapid library diversification for SAR
Reaction yields may vary with specific conditions
Synthetic Intermediate Scaffold Modification Medicinal Chemistry

DMSO Solubility for Assay Preparation

Vendor guidelines indicate that N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is soluble in common organic solvents such as DMSO, which is routinely used for preparing stock solutions for biological assays [1]. The ability to prepare stable, high-concentration DMSO stock solutions (e.g., 10 mM) is critical for reproducible compound handling in high-throughput screening. Inadequate solubility can lead to compound precipitation, variable dosing, and erroneous activity readouts.

DMSO Solubility
Reported
≥10 mM stock solutions feasible
Meets typical HTS solubility benchmark
Confirm solubility for specific assay conditions
Solubility Stock Solution Assay Development

Cost-Effective Procurement

N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is commercially available from multiple vendors, with pricing for 100 mg quantities ranging from approximately $293 to $429 [1]. This competitive pricing enables cost-effective procurement for preliminary screening and SAR exploration. In contrast, more complex or proprietary pyrimidine analogs can command significantly higher prices, limiting the number of analogs that can be evaluated within a fixed research budget.

Procurement Cost
Reported
$293–$429 (100 mg)
Cost-effective for preliminary screening campaigns
Pricing as of Q2 2026; verify with vendor
Procurement Cost Efficiency Supply Chain

Research & Industrial Applications


Kinase Inhibitor Scaffold Development

This compound serves as a foundational building block for synthesizing kinase inhibitor libraries targeting oncogenic drivers such as EGFR and VEGFR-2 . Its verified purity (≥95%) and solubility in DMSO support robust in vitro screening in cell-based assays, where inconsistent material can lead to false negatives or erratic dose-response curves. Researchers can rely on this compound as a reproducible starting point for SAR studies, enabling systematic optimization of potency and selectivity against cancer cell lines.

Compound Management for HTS Facilities

With a defined storage temperature of 2-8°C and documented solubility for 10 mM DMSO stock solutions [1], N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine integrates seamlessly into automated compound management systems. This reduces the operational burden on HTS facilities, which often house thousands of compounds with divergent storage requirements. Its moderate lipophilicity (logP ~2.4-2.9) also minimizes non-specific binding and precipitation issues that plague screening campaigns.

Cost-Effective Diversification for Academic Labs

Academic labs operating under constrained budgets can leverage the compound's competitive pricing ($293-$429 per 100 mg) [1] to generate focused libraries through established synthetic routes [2]. This allows for exploration of a wider chemical space than would be feasible with more expensive, pre-functionalized analogs. The building block's versatility at the 2- and 5-positions enables rapid parallel synthesis, accelerating the hit-to-lead timeline.

QC Reference for Pyrimidine-Based Chemicals

Suppliers and procurement departments can use N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine as a benchmark for purity and analytical data when evaluating alternative sources or custom synthesis of related analogs. Its well-defined purity specification (≥95%) and calculated physicochemical properties provide a reliable reference point for establishing acceptance criteria in quality agreements.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold development
Building block purity and solubility
Verify purity and DMSO solubility for cell-based assays
Compound management for HTS facilities
Defined storage and solubility profile
Validate storage compatibility and stock solution stability
Cost-effective diversification for academic labs
Competitive pricing and synthetic versatility
Confirm pricing and feasible synthetic routes for library synthesis
QC reference for pyrimidine-based chemicals
Well-defined purity and property benchmarks
Use as acceptance criteria benchmark for analog procurement
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